Vapor Phase Chlorination Selectivity: 2,3,6- vs. 2,4,6-Trichloropyridine Isomer
In the vapor phase chlorination of 2,6-dichloropyridine, 2,3,6-trichloropyridine is produced with significantly higher selectivity over the isomeric 2,4,6-trichloropyridine side product [1]. This selectivity is a critical differentiator for process economics and product purity. The conventional process yields a 2,3,6- to 2,4,6-trichloropyridine ratio of approximately 1:3, whereas optimized conditions can invert this selectivity to greater than 1:1, and in specific examples, a ratio of at least 0.7:1 is achieved [1].
| Evidence Dimension | Selectivity Ratio in Vapor Phase Chlorination |
|---|---|
| Target Compound Data | 2,3,6-Trichloropyridine production favored (ratio > 1:1 vs. 2,4,6-isomer) |
| Comparator Or Baseline | 2,4,6-Trichloropyridine (undesired isomer) |
| Quantified Difference | Selectivity ratio of 2,3,6- to 2,4,6- of at least 0.7:1 and usually >1:1 under optimized conditions, compared to ~1:3 in uncontrolled processes. |
| Conditions | Vapor phase chlorination of 2,6-dichloropyridine at 300–450 °C. |
Why This Matters
Higher selectivity for 2,3,6- over the 2,4,6-isomer reduces costly separation steps and maximizes the yield of the desired intermediate, directly lowering the cost per kilogram of downstream agrochemicals.
- [1] Justia Patents. (n.d.). Process for the production of 2,3,5,6-tetrachloropyridine and 2,3,6-trichloropyridine. US4785112. View Source
